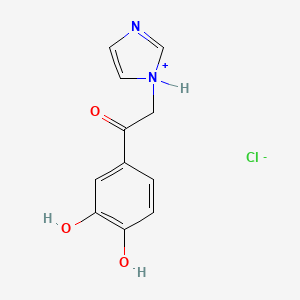![molecular formula C20H12CaN2O7S2 B13775640 calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate CAS No. 83249-60-9](/img/structure/B13775640.png)
calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound is an azo dye, which means it contains a functional group characterized by a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo dyes are widely used in industries for coloring textiles, food, and other materials due to their stability and vivid colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with a naphthalene derivative under controlled conditions. The reaction is usually carried out in an acidic medium to ensure the stability of the diazonium salt formed during diazotization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities .
化学反応の分析
Types of Reactions
Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Aromatic amines and other reduced forms.
Substitution: Substituted aromatic compounds with different functional groups.
科学的研究の応用
Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and in complexometric titrations to determine metal ion concentrations.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes for textiles, food coloring, and other materials.
作用機序
The mechanism of action of calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate involves its interaction with metal ions and other molecules. The azo group can form complexes with metal ions, which is the basis for its use in complexometric titrations. The compound’s ability to change color in response to pH changes makes it useful as an indicator .
類似化合物との比較
Similar Compounds
Eriochrome Black T: Another azo dye used in complexometric titrations.
Calcein: A fluorescent dye used in various biological applications.
Xylenol Orange: Used as a metal ion indicator in analytical chemistry.
Uniqueness
Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit distinct color changes. This makes it particularly valuable in analytical chemistry and industrial applications .
特性
CAS番号 |
83249-60-9 |
|---|---|
分子式 |
C20H12CaN2O7S2 |
分子量 |
496.5 g/mol |
IUPAC名 |
calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Ca/c23-18-10-6-13-11-14(30(24,25)26)7-8-15(13)19(18)22-21-17-9-5-12-3-1-2-4-16(12)20(17)31(27,28)29;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
InChIキー |
ONPJOMROUFBQOP-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


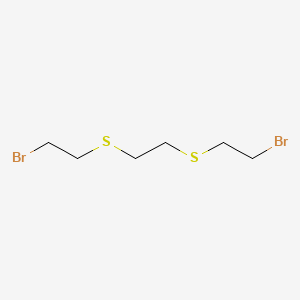
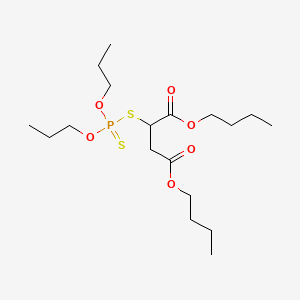


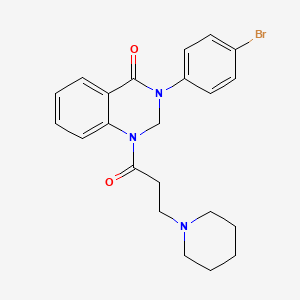
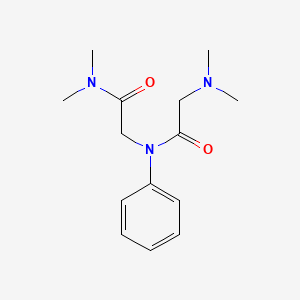
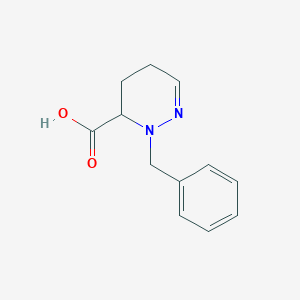


![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
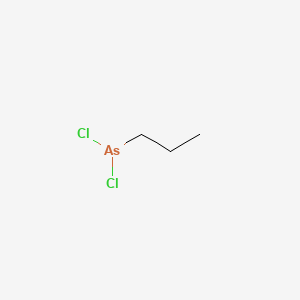
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)
